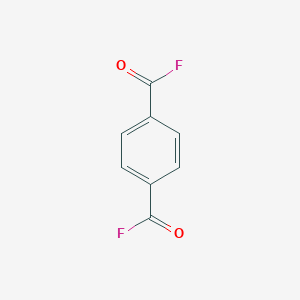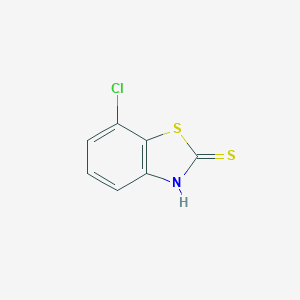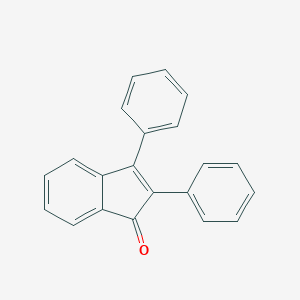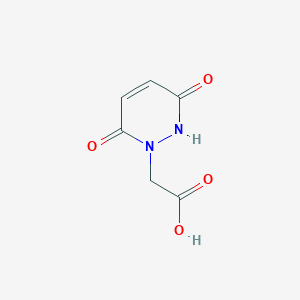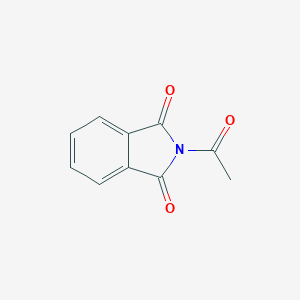
N-Acetylphthalimide
Descripción general
Descripción
N-Acetylphthalimide, also known as N-acetylbenzene-1,2-dicarboximide, is an organic compound with the chemical formula C10H9NO3. It appears as a white crystalline solid that is slightly soluble in water but soluble in organic solvents. This compound is often used as an intermediate in the synthesis of certain drugs and as a raw material for insect growth regulators and pesticides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Acetylphthalimide can be synthesized through the reaction of phthalimide with an acetylation reagent such as acetic anhydride. The reaction typically requires appropriate reaction conditions, including controlled temperature and the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often involves the dehydrative condensation of phthalic anhydride with primary amines at high temperatures. This method is efficient and widely used in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: N-Acetylphthalimide undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In neutral to alkaline pH conditions, this compound hydrolyzes to form N-acetylphthalamic acid.
Oxidation: It can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Substitution: this compound can be alkylated using alkyl halides in the presence of a base such as cesium carbonate.
Major Products:
Hydrolysis: N-acetylphthalamic acid
Oxidation: Corresponding oxidized products depending on the reagent used
Substitution: Alkylated derivatives of this compound
Aplicaciones Científicas De Investigación
N-Acetylphthalimide has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protective group for amines.
Biology: Investigated for its potential use in controlling pest growth and reproduction.
Medicine: Utilized in the synthesis of certain pharmaceutical compounds.
Industry: Employed in the production of insect growth regulators and pesticides.
Mecanismo De Acción
The mechanism of action of N-Acetylphthalimide involves its interaction with specific molecular targets and pathways. For instance, in pest control, it acts by interfering with the growth and reproduction processes of pests. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
- Phthalimide
- N-Alkylphthalimides
- N-Acylphthalimides
Comparison: N-Acetylphthalimide is unique due to its acetyl group, which imparts specific chemical properties and reactivity. Compared to phthalimide, this compound has enhanced solubility in organic solvents and different reactivity in substitution reactions. N-Alkylphthalimides and N-Acylphthalimides, on the other hand, have varying alkyl or acyl groups that influence their chemical behavior and applications .
Propiedades
IUPAC Name |
2-acetylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c1-6(12)11-9(13)7-4-2-3-5-8(7)10(11)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZUQGFQRYAKQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287828 | |
| Record name | N-Acetylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1971-49-9 | |
| Record name | N-Acetylphthalimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52671 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acetylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-acetylphthalimide interact with toluene during photochemical reactions?
A1: this compound, similar to simple ketones, undergoes photochemical hydrogen abstraction at its "in-ring" carbonyl group when irradiated in toluene. [] This leads to the formation of a radical that recombines with a benzyl radical (generated from toluene), ultimately yielding the respective carbinol as the major product. []
Q2: What are the significant differences in the photochemical behavior of this compound and N-benzoylphthalimide in the presence of toluene?
A2: While both this compound and N-benzoylphthalimide react with toluene under irradiation, they yield different major products. This compound primarily forms a carbinol through a hydrogen abstraction mechanism. [] In contrast, N-benzoylphthalimide generates a novel spirolactone. This difference suggests N-benzoylphthalimide might proceed through an electron transfer mechanism with toluene, unlike the hydrogen abstraction observed with this compound. []
Q3: How does cyclohexene participate in the photochemical reactions of this compound?
A3: When irradiated in the presence of cyclohexene, this compound undergoes a 1,4-cycloaddition reaction. [] This means the cyclohexene molecule adds across the aromatic ring of the phthalimide structure, primarily forming the exo, trans 1,4-cycloadduct. [] This contrasts with the reactions observed in toluene, highlighting the influence of the reaction partner on the photochemical pathway.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



